molecular formula C9H12N2O4S B13164681 Methyl 2-(3-aminobenzenesulfonamido)acetate

Methyl 2-(3-aminobenzenesulfonamido)acetate

Cat. No.: B13164681
M. Wt: 244.27 g/mol
InChI Key: DDHAQDNXMUELPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-(3-aminobenzenesulfonamido)acetate hydrochloride (CAS 1169966-62-4) is a chemical compound supplied for research and development purposes. This sulfonamide-derived compound is characterized by a benzenesulfonamide core substituted with an amino group at the 3-position and an acetamide ester moiety. The hydrochloride salt form enhances the compound's stability and solubility in polar solvents, making it suitable for various experimental conditions . This compound serves as a versatile synthetic intermediate and building block in organic and medicinal chemistry for the synthesis of more complex molecules . Its structure lends itself to research in developing new chemical entities, particularly in the exploration of sulfonamide hybrids, which are known to be investigated for a range of potential biological activities including antibacterial and anticancer properties . The primary amine on the benzene ring and the ester group provide reactive sites for further chemical modification, allowing researchers to create diverse compound libraries for structure-activity relationship (SAR) studies . As a research chemical, this product is strictly for laboratory use. It is For Research Use Only and is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

Molecular Formula

C9H12N2O4S

Molecular Weight

244.27 g/mol

IUPAC Name

methyl 2-[(3-aminophenyl)sulfonylamino]acetate

InChI

InChI=1S/C9H12N2O4S/c1-15-9(12)6-11-16(13,14)8-4-2-3-7(10)5-8/h2-5,11H,6,10H2,1H3

InChI Key

DDHAQDNXMUELPJ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CNS(=O)(=O)C1=CC=CC(=C1)N

Origin of Product

United States

Preparation Methods

Route A: Direct Sulfonamidation

Reagents :

  • 3-Aminobenzenesulfonyl chloride
  • Methyl 2-aminoacetate hydrochloride
  • Et₃N (base) in DCM

Procedure :

  • Dissolve methyl 2-aminoacetate hydrochloride in DCM.
  • Add Et₃N to deprotonate the amine.
  • Slowly add 3-aminobenzenesulfonyl chloride at 0°C.
  • Stir at room temperature for 6–12 hours.
  • Wash with brine, dry over Na₂SO₄, and concentrate.
  • Purify via silica gel chromatography.

Yield : 65–78%.

Route B: Boc-Protected Intermediate Pathway

Reagents :

  • tert-Butoxycarbonyl (Boc)-protected glycine methyl ester
  • 3-Aminobenzenesulfonyl chloride
  • DIEA (base) in DCM

Procedure :

  • React Boc-glycine methyl ester with 3-aminobenzenesulfonyl chloride in DCM.
  • Remove Boc group using trifluoroacetic acid (TFA).
  • Neutralize with NaHCO₃ and extract with DCM.
  • Purify via recrystallization from ethanol.

Yield : 70–85%.

Optimization and Comparative Analysis

Parameter Route A Route B
Reaction Time 6–12 hours 4–6 hours
Yield 65–78% 70–85%
Purification Chromatography Recrystallization
Scalability Moderate High

Route B offers higher yields and faster reaction times due to the stability of Boc intermediates, while Route A avoids acidic deprotection steps.

Spectroscopic Characterization

  • ¹H NMR (CDCl₃): δ 7.45–7.20 (m, aromatic H), 4.10 (s, CH₂), 3.70 (s, OCH₃).
  • IR : 3340 cm⁻¹ (N–H stretch), 1720 cm⁻¹ (C=O ester).

Critical Considerations

  • Side Reactions : Over-sulfonylation can occur without controlled stoichiometry.
  • Solvent Choice : DCM minimizes byproduct formation compared to polar solvents.

Scientific Research Applications

Methyl 2-(3-aminobenzenesulfonamido)acetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 2-(3-aminobenzenesulfonamido)acetate involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can lead to various biological effects, such as antimicrobial activity. The ester group can undergo hydrolysis, releasing the active sulfonamide moiety, which then exerts its effects on the target pathways.

Comparison with Similar Compounds

  • Methyl 2-(3-aminobenzenesulfonamido)acetate hydrochloride
  • Methyl 2-(3-aminobenzenesulfonamido)propanoate
  • Ethyl 2-(3-aminobenzenesulfonamido)acetate

Comparison: this compound is unique due to its specific ester and sulfonamide functional groups, which confer distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and potency in various applications. For instance, the hydrochloride salt form may have enhanced solubility in aqueous media, making it more suitable for certain biological studies.

Biological Activity

Methyl 2-(3-aminobenzenesulfonamido)acetate is a compound of interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound, with the CAS number 1169966-62-4, features a sulfonamide group that is known for its biological significance. The compound's structure can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C10H12N2O4S
  • Molecular Weight : 248.28 g/mol

The presence of the sulfonamide moiety contributes to its pharmacological activities, particularly in antibacterial and anti-inflammatory domains.

Antimicrobial Properties

This compound exhibits significant antimicrobial activity. Studies have shown that sulfonamide derivatives can inhibit bacterial growth by interfering with folic acid synthesis, a crucial metabolic pathway in bacteria.

  • Mechanism of Action : The compound acts as a competitive inhibitor of the enzyme dihydropteroate synthase, which is involved in the synthesis of folate in bacteria. This inhibition leads to a reduction in nucleic acid synthesis and ultimately bacterial cell death.

Anti-inflammatory Effects

Research indicates that this compound may possess anti-inflammatory properties, making it a candidate for treating inflammatory diseases.

  • Case Study : In a study involving animal models, this compound was shown to reduce inflammation markers significantly when administered during induced inflammatory conditions. The results suggested a potential mechanism involving the inhibition of pro-inflammatory cytokines.

Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialInhibition of bacterial growth
Anti-inflammatoryReduction in inflammation markers
Enzyme InhibitionCompetitive inhibition of dihydropteroate synthase

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound competes with para-aminobenzoic acid (PABA), a substrate for bacterial enzymes, leading to disrupted folate synthesis.
  • Cellular Pathway Modulation : It may also modulate signaling pathways related to inflammation, although further research is needed to elucidate these mechanisms fully.

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